

# Independent Validation of BMS-986115's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986115 |           |
| Cat. No.:            | B606283    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activity of **BMS-986115**, a pan-Notch inhibitor, with other emerging alternatives targeting the Notch signaling pathway. The information is based on available preclinical and clinical data to support researchers in their drug development endeavors.

## **Executive Summary**

BMS-986115 is an orally bioavailable, potent, and selective inhibitor of γ-secretase, which plays a crucial role in the activation of all four Notch receptors.[1][2] Developed by Bristol-Myers Squibb, it has been investigated in a Phase I clinical trial for advanced solid tumors (NCT01986218).[3][4] Preclinical studies demonstrated its anti-tumor activity in T-cell acute lymphoblastic leukemia (T-ALL) and several solid tumor xenograft models.[3] While clinical data indicates a manageable safety profile and stable disease in some patients, independent validation of its anti-tumor efficacy and direct comparative studies against other Notch inhibitors are limited in publicly available literature.[3][5] This guide synthesizes the available data for BMS-986115 and contrasts it with alternative Notch pathway inhibitors, focusing on their mechanism of action, preclinical efficacy, and clinical observations.

### **Data Presentation**

### **Table 1: Preclinical Anti-Tumor Activity of BMS-986115**



| Tumor Type                                        | Model                | Efficacy                     | Source |
|---------------------------------------------------|----------------------|------------------------------|--------|
| T-cell Acute<br>Lymphoblastic<br>Leukemia (T-ALL) | Xenograft            | Effective as a single agent  | [3]    |
| Breast Cancer                                     | Xenograft (3 models) | Anti-tumor activity observed | [3]    |
| Non-Small Cell Lung<br>Cancer (NSCLC)             | Xenograft (1 model)  | Anti-tumor activity observed | [3]    |
| Pancreatic Carcinoma                              | Xenograft (1 model)  | Anti-tumor activity observed | [3]    |

Table 2: Clinical Profile of BMS-986115 (Phase I Study

NCT01986218)

| Parameter                    | Finding                                                                 | Source |
|------------------------------|-------------------------------------------------------------------------|--------|
| Population                   | 36 patients with advanced solid tumors                                  | [3]    |
| Dosing                       | Arm A (daily): 0.3, 0.6, 1.2, 1.5, 2 mgArm B (twice weekly): 2, 4, 8 mg | [3]    |
| Maximum Tolerated Dose (MTD) | 1.5 mg daily (Arm A); Not established for Arm B                         | [3]    |
| Common Adverse Events (≥20%) | Diarrhea (72%),<br>hypophosphatemia (64%),<br>nausea (61%)              | [3][5] |
| Pharmacokinetics             | Dose-related increase in exposure                                       | [3]    |
| Pharmacodynamics             | Inhibition of Notch pathway-<br>related genes                           | [3]    |
| Preliminary Efficacy         | 5 patients achieved stable disease for >6 months                        | [3][5] |
|                              |                                                                         |        |



**Table 3: Comparison of Notch Pathway Inhibitors** 

| Compound              | Mechanism of<br>Action                              | Developer               | Key<br>Differentiator                                                                                                        | Common<br>Adverse<br>Events                              |
|-----------------------|-----------------------------------------------------|-------------------------|------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------|
| BMS-986115            | Pan-Notch inhibitor (y- secretase inhibitor)        | Bristol-Myers<br>Squibb | Oral pan-Notch<br>inhibitor                                                                                                  | Diarrhea,<br>hypophosphatem<br>ia, nausea[3][5]          |
| BMS-906024<br>(AL101) | Pan-Notch inhibitor (y- secretase inhibitor)        | Bristol-Myers<br>Squibb | Intravenous pan-<br>Notch inhibitor,<br>structurally<br>similar to BMS-<br>986115                                            | N/A in provided<br>context                               |
| CB-103                | Pan-Notch inhibitor (inhibits CSL-NICD interaction) | Cellestia Biotech       | Novel mechanism targeting the Notch transcription complex, potentially avoiding GI toxicities associated with GSIs.[6][7][8] | Elevated liver function tests, anemia, visual changes[6] |

# Experimental Protocols BMS-986115 Phase I Clinical Trial (NCT01986218) Methodology

A multi-arm, open-label, dose-escalation study was conducted to assess the safety, tolerability, and MTD of **BMS-986115** in patients with advanced solid tumors.[3]

 Patient Population: Patients with histologically or cytologically confirmed advanced or metastatic solid tumors refractory to standard therapies.[4]



- Study Design: Two dosing schedules were evaluated:
  - Arm A: Continuous daily oral dosing at 0.3, 0.6, 1.2, 1.5, and 2 mg.[3]
  - Arm B: Intermittent twice-weekly oral dosing on consecutive days at 2, 4, and 8 mg.[3]
- Primary Objectives: To determine the safety, tolerability, and MTD of BMS-986115.[3]
- Secondary Objectives: To assess pharmacokinetics, pharmacodynamics (target inhibition of Notch pathway genes), and preliminary anti-tumor activity.[3]
- Tumor Response Assessment: Evaluated using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[3]

### **Preclinical Xenograft Studies Methodology (General)**

While specific detailed protocols for **BMS-986115** preclinical studies are not publicly available, a general methodology for such studies involves:

- Cell Line Selection: Human cancer cell lines with known Notch pathway activation are chosen.
- Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.
- Tumor Implantation: Cancer cells are implanted subcutaneously or orthotopically into the mice.
- Treatment Administration: Once tumors reach a specified size, animals are randomized to receive vehicle control or BMS-986115 at various doses and schedules.
- Efficacy Evaluation: Tumor volume is measured regularly. At the end of the study, tumors are excised and may be analyzed for biomarkers of Notch pathway inhibition.

## **Mandatory Visualization**



### Signaling Cell DSL Ligand (e.g., Delta, Jagged) Receiving Cell Notch Receptor . Ligand Binding **Inhibitors** S2 Cleavage BMS-986115 CB-103 (ADAM Protease) Inhibits Extracellular domain shed y-Secretase Complex Inhibits NICD-CSL 3. S3 Cleavage Interaction Notch Intracellular Domain (NICD) Nuclear Translocation CSL (Transcription Factor) Transcriptional Activation Target Gene Expression (e.g., HES, HEY) Cell Proliferation, Survival, Differentiation

Mechanism of Action of Notch Pathway Inhibitors

Click to download full resolution via product page

Caption: Notch signaling pathway and points of intervention by different classes of inhibitors.





Click to download full resolution via product page

Caption: Generalized workflow for the Phase I dose-escalation trial of BMS-986115.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Targeting Notch signaling pathway in cancer: Clinical development advances and challenges PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Independent Validation of BMS-986115's Anti-Tumor Activity: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606283#independent-validation-of-bms-986115-s-anti-tumor-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com